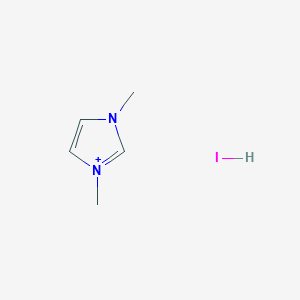
1,3-Dimethylimidazol-1-ium;hydroiodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Dimethylimidazol-1-ium;hydroiodide, also known as 1,3-Dimethylimidazolium iodide, is an organic compound with the molecular formula C5H9IN2. It is a white crystalline solid at room temperature and is known for its stability under standard conditions. This compound is soluble in alcohols, ethers, and some organic solvents but has low solubility in water .
准备方法
1,3-Dimethylimidazol-1-ium;hydroiodide can be synthesized through the reaction of 1,3-dimethylimidazole with hydroiodic acid. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the desired product. The general reaction is as follows:
1,3-Dimethylimidazole+Hydroiodic Acid→this compound
For industrial production, the process may involve the use of more efficient and scalable methods, such as continuous flow reactors, to ensure consistent quality and yield .
化学反应分析
1,3-Dimethylimidazol-1-ium;hydroiodide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced imidazole compounds.
Substitution: Nucleophilic substitution reactions are common, where the iodide ion can be replaced by other nucleophiles such as chloride, bromide, or other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium chloride .
科学研究应用
1,3-Dimethylimidazol-1-ium;hydroiodide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various imidazole derivatives and as a catalyst in organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
作用机制
The mechanism of action of 1,3-Dimethylimidazol-1-ium;hydroiodide involves its interaction with molecular targets through ionic and covalent bonding. The imidazolium ion can interact with nucleophilic sites on enzymes and other biomolecules, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to antimicrobial effects.
相似化合物的比较
1,3-Dimethylimidazol-1-ium;hydroiodide can be compared with other similar compounds such as:
1-Methylimidazolium iodide: Similar in structure but with only one methyl group, leading to different reactivity and solubility properties.
1,2-Dimethylimidazolium iodide: The position of the methyl groups affects the compound’s chemical behavior and applications.
1,3-Dimethylimidazolium chloride:
The uniqueness of this compound lies in its specific structure, which provides distinct reactivity and solubility characteristics, making it suitable for various specialized applications.
属性
分子式 |
C5H10IN2+ |
|---|---|
分子量 |
225.05 g/mol |
IUPAC 名称 |
1,3-dimethylimidazol-1-ium;hydroiodide |
InChI |
InChI=1S/C5H9N2.HI/c1-6-3-4-7(2)5-6;/h3-5H,1-2H3;1H/q+1; |
InChI 键 |
ARSMIBSHEYKMJT-UHFFFAOYSA-N |
规范 SMILES |
CN1C=C[N+](=C1)C.I |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


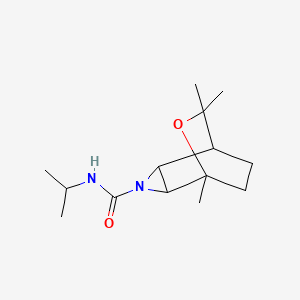



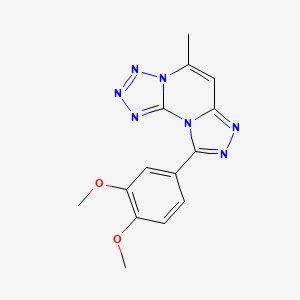
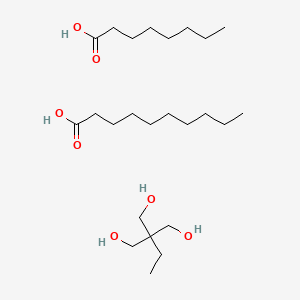

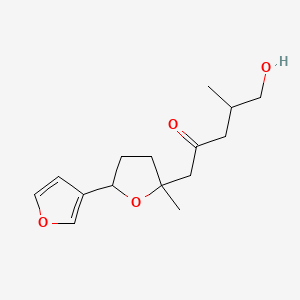

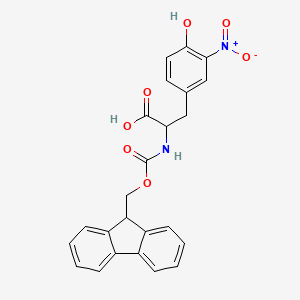
![N-(6-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-5-yl)hydroxylamine](/img/structure/B12808589.png)



